(E)-4,8-Dimethyl-1,3,7-nonatriene
Overview
Description
(E)-4,8-Dimethyl-1,3,7-nonatriene is an organic compound classified as a volatile organic compound It is a naturally occurring hydrocarbon found in various plants and is known for its role in plant-insect interactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4,8-Dimethyl-1,3,7-nonatriene typically involves the use of terpenoid precursors. One common method is the oxidative cleavage of larger terpenoids such as geranyllinalool. The reaction conditions often include the use of oxidizing agents like ozone or singlet oxygen, followed by a series of reduction and dehydration steps to yield the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically modified microorganisms that express the necessary enzymes for terpenoid biosynthesis. These microorganisms can be cultured in large bioreactors, where they convert simple carbon sources into the target compound through a series of enzymatic reactions.
Chemical Reactions Analysis
Types of Reactions: (E)-4,8-Dimethyl-1,3,7-nonatriene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: It can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone, singlet oxygen, and peroxides.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons such as 4,8-dimethylnonane.
Substitution: Halogenated derivatives like 4,8-dimethyl-1,3,7-nonatriene chloride.
Scientific Research Applications
(E)-4,8-Dimethyl-1,3,7-nonatriene has several applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of terpenoid biosynthesis and degradation.
Biology: This compound plays a role in plant defense mechanisms and is studied for its effects on insect behavior and plant-insect interactions.
Medicine: Research is ongoing to explore its potential as a natural insect repellent and its effects on human health.
Industry: It is used in the formulation of fragrances and as a flavoring agent due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (E)-4,8-Dimethyl-1,3,7-nonatriene involves its interaction with specific receptors in insects, leading to changes in their behavior. In plants, it is produced in response to herbivore attack and acts as a signaling molecule to attract natural predators of the herbivores. The molecular targets include olfactory receptors in insects and signaling pathways in plants that regulate the production of defensive compounds.
Comparison with Similar Compounds
(E)-β-Farnesene: Another homoterpene with similar insect-attracting properties.
(Z)-3-Hexenyl Acetate: A green leaf volatile that also plays a role in plant-insect interactions.
Farnesol: A sesquiterpene alcohol with applications in fragrance and flavor industries.
Uniqueness: (E)-4,8-Dimethyl-1,3,7-nonatriene is unique due to its specific role in plant defense and its effectiveness in attracting both herbivores and their natural predators. Its dual role in plant-insect interactions makes it a valuable compound for studying ecological relationships and developing natural pest control strategies.
Properties
IUPAC Name |
4,8-dimethylnona-1,3,7-triene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-5-7-11(4)9-6-8-10(2)3/h5,7-8H,1,6,9H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKZREJJLWEWQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC=C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51911-82-1 | |
Record name | 4,8-Dimethyl-1,3,7-nonatriene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51911-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,8-Dimethyl-1,3,7-nonatriene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051911821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,7-Nonatriene, 4,8-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,8-dimethylnona-1,3,7-triene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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